
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” involves the reaction of a maleimide group and a Boc-protected amine group . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is characterized by a pyrrole ring attached to a carbamate group . The InChI code for this compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) .Chemical Reactions Analysis
The maleimide group in “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is 210.27 g/mol. The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
Synthesis and Structural Studies : The chemical tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, and its related compounds, have been a subject of synthesis and structural analysis. For instance, the synthesis of diastereomers related to this compound and their separation through column chromatography has been explored. X-ray crystal structure analysis has been used to establish the structural details of these compounds (Liu et al., 2012).
Crystal Structure Comparisons : The structure of related compounds has been compared with similar structures, focusing on the planarity of substituted pyrrole rings. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).
Catalysis and Polymerization
Catalysis Applications : Research has explored the use of compounds structurally similar to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate in catalysis. For instance, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which include derivatives of this compound, have been investigated as catalysts for the hydrogenation of acetophenone (Amenuvor et al., 2016).
Polymerization Studies : The role of pyrrolylaldiminate ligands, related to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, in the polymerization of ethylene has been studied. Such research contributes to the development of new materials and industrial processes (Obuah et al., 2014).
Potential Pharmaceutical Applications
- Synthetic Routes for Drug Precursors : While direct applications in drug development are excluded from this overview, the synthesis of derivatives and related compounds of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate provides essential routes for developing potential drug precursors. For instance, studies have been conducted on the synthesis of compounds that play a crucial role in the synthesis route of targeted molecules (Zhang et al., 2022).
Propiedades
IUPAC Name |
tert-butyl N-(2-pyrrol-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGROYBBFCGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



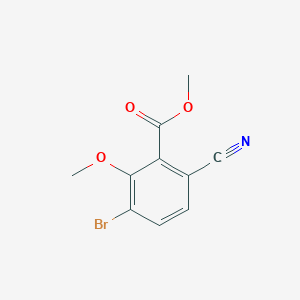
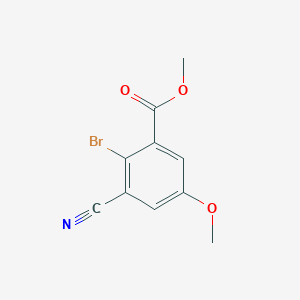
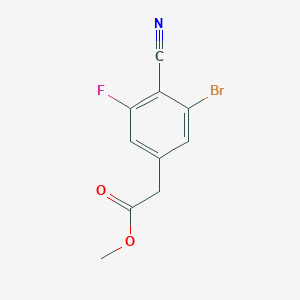
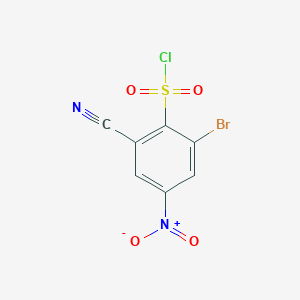



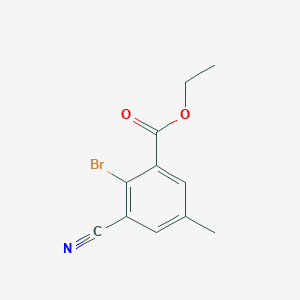
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
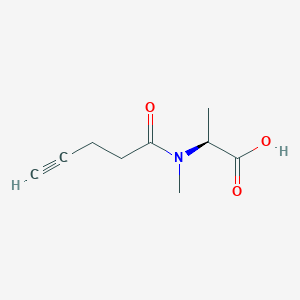
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)